6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
Description
This compound is a dihydropyrimidin-4-one derivative featuring a cyclopropyl group at position 6 and a piperidine-based substituent at position 2. The piperidine moiety is further modified with a (1r,4r)-4-methylcyclohexanecarbonyl group, which introduces stereochemical complexity and influences lipophilicity. Dihydropyrimidinones are known for their roles as kinase inhibitors, antimicrobial agents, or central nervous system (CNS) modulators . The cyclopropyl group may enhance metabolic stability, while the bulky 4-methylcyclohexanecarbonyl substituent likely affects target binding affinity and solubility.
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-(4-methylcyclohexanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-15-2-4-18(5-3-15)21(26)23-10-8-16(9-11-23)13-24-14-22-19(12-20(24)25)17-6-7-17/h12,14-18H,2-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOQWVDAPSWEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N2CCC(CC2)CN3C=NC(=CC3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, including cyclopropylation, piperidinylation, and dihydropyrimidination. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts.
Industrial Production Methods: Industrial-scale production of this compound necessitates optimization of these synthetic routes to ensure high yield and purity. Common techniques employed include batch processing, continuous flow reactions, and the use of advanced separation methods to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where specific functional groups are transformed into their oxidized forms.
Reduction: Reduction reactions can occur, leading to the gain of electrons and the reduction of certain functional groups.
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various halides are commonly used in these reactions. Conditions like controlled temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound. Substitution can produce a wide range of substituted analogs.
Scientific Research Applications
6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has been explored for its potential in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and its effects on cellular functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various signaling pathways, ultimately influencing cellular behavior and function. The precise molecular mechanisms and targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Observations :
- The target compound and the analog in share a dihydropyrimidin-4-one core and cyclopropyl group but differ in the piperidine substituent.
- The pyridopyrimidin-4-one analog in replaces the dihydropyrimidinone core with a fused pyridine ring, which may alter electronic properties and binding kinetics.
- The thieno[3,2-d]pyrimidin-4-yl substituent in introduces sulfur-containing heterocycles, enhancing π-π stacking interactions compared to the target’s cyclohexanecarbonyl group .
Pharmacological and Physicochemical Properties
Research Findings :
- The target compound’s 4-methylcyclohexanecarbonyl group may improve blood-brain barrier penetration compared to the benzoxazole in , making it more suitable for CNS applications .
- Thienopyrimidine analogs (e.g., ) are reported to inhibit kinases like EGFR or CDK2, implying the target compound could have similar applications if the core is optimized .
Biological Activity
The compound 6-Cyclopropyl-3-({1-[(1R,4R)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a pyrimidine derivative with potential therapeutic applications. This article reviews its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group and a piperidine moiety, contributing to its unique biological properties. Its chemical structure can be represented as follows:
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrimidinones exhibit significant antitumor activity. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines. For instance, it has been tested against human cancer cell lines such as HeLa and MCF-7, where it displayed IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45.3 |
| MCF-7 | 52.7 |
| RKO | 39.8 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. It has been shown to interact with the DDR1/2 pathways, which are crucial in fibrotic processes and tumor progression . The inhibition of these receptors can lead to reduced tumor growth and metastasis.
Anti-inflammatory Effects
In addition to its antitumor properties, the compound exhibits anti-inflammatory effects. It has been tested in models of inflammation where it reduced cytokine levels significantly, suggesting potential use in treating inflammatory diseases.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on various human cancer cell lines using the MTS assay. The results indicated that at concentrations of 100 µM for 48 hours, the compound inhibited cell viability by over 70% in sensitive lines like RKO and A549 .
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. It shows good bioavailability and a half-life suitable for therapeutic applications. The metabolic stability suggests potential for further development into a clinical candidate.
Q & A
Q. What are the recommended strategies for synthesizing 6-cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one?
A modular synthesis approach is often employed, leveraging:
- Cyclopropyl incorporation : Cyclopropane rings are introduced via cyclopropanation reagents (e.g., Simmons-Smith) or transition-metal-catalyzed cross-coupling .
- Piperidine functionalization : The (1r,4r)-4-methylcyclohexanecarbonyl group is attached to piperidine via acyl transfer reactions under basic conditions (e.g., NaOH in dichloromethane), as seen in analogous piperidine-carbonyl syntheses .
- Dihydropyrimidinone assembly : A Biginelli-like multicomponent reaction or cyclocondensation of urea derivatives with β-keto esters is typical, followed by regioselective alkylation at the 3-position .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC-MS : For assessing purity (>98%) and detecting impurities (e.g., diastereomers or unreacted intermediates) .
- NMR spectroscopy : 1H/13C NMR to confirm cyclopropyl proton environments (δ ~0.5–1.5 ppm), piperidinyl methylene signals (δ ~2.5–3.5 ppm), and dihydropyrimidinone carbonyl peaks (δ ~160–170 ppm) .
- X-ray crystallography : To resolve stereochemical ambiguities in the (1r,4r)-cyclohexanecarbonyl moiety .
Q. What stability considerations are critical during storage and handling?
- Hygroscopicity : Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the dihydropyrimidinone ring.
- Thermal stability : Differential scanning calorimetry (DSC) studies on analogous pyrimidinones indicate decomposition above 200°C, but accelerated stability testing (40°C/75% RH) is recommended for long-term storage .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the piperidine-carbonyl coupling step?
- Catalyst screening : Test Pd/Cu catalysts (e.g., Pd(OAc)₂) for acyl transfer efficiency, as demonstrated in pyridinyl-piperidine couplings .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen, while dichloromethane minimizes side reactions .
- Temperature control : Reactions at 0–5°C improve regioselectivity for the 1-position of piperidine .
Q. How to resolve contradictions in spectral data during structural validation?
- Orthogonal techniques : Combine NOESY (to confirm stereochemistry) with high-resolution mass spectrometry (HRMS) for exact mass verification .
- Impurity profiling : Use reference standards (e.g., EP-grade impurities) to identify co-eluting contaminants in HPLC traces .
- Dynamic NMR : Detect conformational flexibility in the cyclohexanecarbonyl group, which may cause splitting of signals at room temperature .
Q. What methodologies are suitable for studying the compound’s pharmacokinetic (PK) properties in preclinical models?
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS. Monitor demethylation or cyclohexanecarbonyl hydrolysis .
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to assess unbound fraction, critical for dose extrapolation .
- CYP inhibition screening : Evaluate interactions with CYP3A4/2D6 isoforms using fluorogenic substrates, as piperidine derivatives often exhibit CYP affinity .
Q. How to address low solubility in aqueous buffers during in vitro assays?
Q. What strategies mitigate synthetic byproducts from the cyclopropane moiety?
- Purification via crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to isolate the cyclopropyl derivative from ring-opened impurities .
- Radical scavengers : Add TEMPO or BHT to suppress radical-mediated degradation during high-temperature steps .
Data Contradiction and Troubleshooting
Q. How to interpret conflicting bioactivity data across assay platforms?
- Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. fluorescence polarization for target binding) .
- Batch variability analysis : Compare impurity profiles (e.g., residual palladium from coupling steps) across synthetic batches .
- Cell-line specificity : Test in multiple cell models (e.g., HEK293 vs. primary hepatocytes) to rule out off-target effects .
Q. What computational tools aid in rational design of analogs with improved potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
